

# Application Note: Engineering Gb3 Deficient Cell Lines Using CRISPR/Cas9

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## Compound of Interest

Compound Name: *Globotriaosylceramide*

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## Introduction

**Globotriaosylceramide** (Gb3, also known as CD77 or the Pk blood group antigen) is a glycosphingolipid found in the membranes of various mammalian cells.<sup>[1]</sup> It plays a significant role in several biological processes, including signal transduction, cell recognition, and differentiation.<sup>[1]</sup> Notably, Gb3 acts as a receptor for Shiga toxins produced by enterohemorrhagic *E. coli*, mediating their entry into cells and subsequent cytotoxicity.<sup>[1][2]</sup> Furthermore, the accumulation of Gb3 in lysosomes due to a deficiency in the enzyme  $\alpha$ -galactosidase A is the hallmark of Fabry disease, a rare genetic disorder.<sup>[3][4][5]</sup>

The creation of cell lines deficient in Gb3 is a powerful tool for studying the pathophysiology of Fabry disease, investigating the mechanisms of Shiga toxin-mediated cell death, and exploring the broader roles of Gb3 in cellular signaling.<sup>[6][7]</sup> The CRISPR/Cas9 system offers a precise and efficient method for generating such cell lines by knocking out the A4GALT gene, which encodes the enzyme  $\alpha$ -1,4-galactosyltransferase (also known as Gb3 synthase) responsible for the final step in Gb3 biosynthesis.<sup>[7][8][9][10][11]</sup> This application note provides a detailed protocol for generating and validating Gb3 deficient cell lines using CRISPR/Cas9 technology.

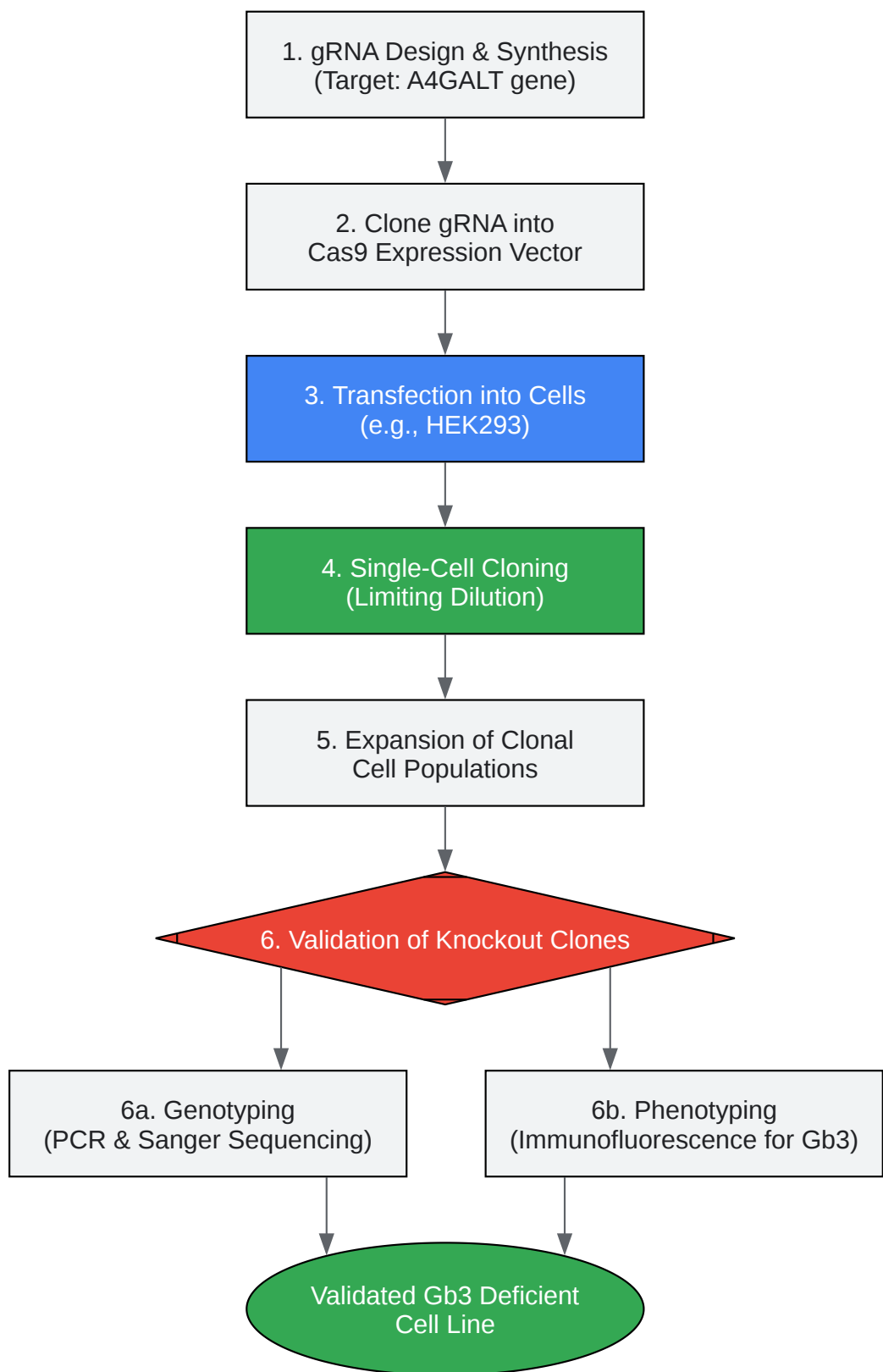
## Principle of the Method

The strategy involves using the CRISPR/Cas9 system to introduce a targeted double-strand break in the A4GALT gene. The cell's natural, error-prone non-homologous end joining (NHEJ)

repair pathway often introduces small insertions or deletions (indels) at the cut site.[\[12\]](#) These indels can cause a frameshift mutation, leading to a premature stop codon and the production of a non-functional A4GALT enzyme, thereby ablating Gb3 synthesis. The process involves designing a specific guide RNA (gRNA) to direct the Cas9 nuclease to the A4GALT gene, delivering the CRISPR/Cas9 components into the target cells, isolating single-cell clones, and subsequently validating the knockout at both the genotypic and phenotypic levels.[\[13\]](#)

## Experimental Workflow

The overall workflow for generating and validating Gb3 deficient cell lines is outlined below.



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Caption: Experimental workflow for creating Gb3 deficient cell lines.

# Protocol 1: Generation of A4GALT Knockout Cell Lines

This protocol is optimized for adherent cell lines such as HEK293 or HeLa cells.<sup>[14]</sup> Reagent amounts are for a single well of a 6-well plate.

## Part A: gRNA Design and Vector Construction

- **gRNA Design:** Use an online gRNA design tool (e.g., ATUM's gRNA Design Tool) to design at least two gRNAs targeting an early exon of the A4GALT gene.<sup>[15]</sup> Designing gRNAs that target exons shared by all transcript variants is recommended to ensure complete knockout.<sup>[16]</sup> The tool will help minimize off-target effects by scoring potential gRNA sequences for specificity.<sup>[15]</sup>
- **Oligonucleotide Synthesis:** Synthesize the designed gRNA sequences as complementary forward and reverse oligonucleotides.
- **Vector Cloning:** Anneal the oligonucleotides and clone them into a suitable CRISPR/Cas9 expression vector (e.g., an "all-in-one" vector containing both Cas9 and the gRNA cassette) according to the manufacturer's instructions.<sup>[13]</sup> Many vectors use BsmBI restriction sites for cloning.<sup>[13]</sup>
- **Verification:** Verify the correct insertion of the gRNA sequence into the vector by Sanger sequencing.

## Part B: Transfection of CRISPR/Cas9 Plasmids

- **Cell Plating:** Approximately 18-24 hours before transfection, seed  $1.5 \times 10^5$  to  $2.5 \times 10^5$  cells per well in a 6-well plate with 2-3 mL of complete, antibiotic-free growth medium.<sup>[17][18]</sup> Cells should be healthy, actively dividing, and reach 40-80% confluency at the time of transfection.<sup>[17][18]</sup>
- **Prepare DNA-Lipid Complex:**
  - **Solution A:** For each well, dilute 1-2  $\mu\text{g}$  of the validated A4GALT-gRNA/Cas9 plasmid into 150  $\mu\text{L}$  of serum-free medium (e.g., Opti-MEM™). Mix gently.<sup>[17][18]</sup>

- Solution B: In a separate tube, dilute 5-10  $\mu\text{L}$  of a lipid-based transfection reagent (e.g., UltraCruz® Transfection Reagent or Lipofectamine®) into 150  $\mu\text{L}$  of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.[\[17\]](#)[\[18\]](#)
- Combine Solution A and Solution B, mix immediately by gentle vortexing, and incubate for 20 minutes at room temperature to allow complexes to form.[\[17\]](#)[\[18\]](#)
- Transfection: Add the 300  $\mu\text{L}$  DNA-lipid complex dropwise to the cells in the 6-well plate.[\[17\]](#) Gently swirl the plate to ensure even distribution.
- Incubation: Incubate the cells at 37°C in a 5% CO<sub>2</sub> incubator for 24-72 hours.[\[17\]](#) The medium can be replaced with fresh complete medium after 24 hours if toxicity is observed.

#### Part C: Single-Cell Cloning by Limiting Dilution

- Cell Dissociation: After 48-72 hours post-transfection, wash the cells with PBS and detach them using trypsin. Resuspend the cells in complete growth medium to create a single-cell suspension.
- Cell Counting: Count the cells using a hemocytometer or an automated cell counter to determine the cell concentration.
- Serial Dilution: Perform serial dilutions of the cell suspension in complete growth medium to achieve a final concentration of 0.5 cells per 100  $\mu\text{L}$ .[\[19\]](#) This low concentration statistically favors the deposition of a single cell per well.
- Plating: Dispense 100  $\mu\text{L}$  of the final cell dilution into each well of several 96-well plates.[\[19\]](#)
- Incubation and Monitoring: Incubate the plates at 37°C and 5% CO<sub>2</sub>. After 24-48 hours, carefully examine each well under a microscope to identify wells containing only a single cell. Mark these wells for future monitoring. Continue incubation for 1-3 weeks, monitoring for colony formation. Replenish the medium as needed.

#### Part D: Expansion of Clonal Populations

- Once colonies in the marked single-cell wells are large enough (typically >50% confluent), trypsinize the cells.

- Transfer the entire cell suspension from each well into a larger vessel (e.g., a 24-well plate) for further expansion.
- Continue to passage the clonal populations into progressively larger flasks until a sufficient number of cells is available for cryopreservation and validation.

## Protocol 2: Validation of Gb3 Deficient Clones

### Part A: Genotypic Analysis by Sanger Sequencing

- Genomic DNA Extraction: Extract genomic DNA from a portion of each expanded clonal cell population and from wild-type (WT) control cells.
- PCR Amplification: Design PCR primers that flank the gRNA target site in the A4GALT gene. Amplify this region (typically 300-600 bp) from the extracted genomic DNA.
- Sequencing: Purify the PCR products and send them for Sanger sequencing.[\[20\]](#)
- Analysis: Align the sequencing results from the clonal populations to the WT reference sequence. The presence of overlapping peaks downstream of the target site indicates successful editing and the presence of indels, confirming the gene knockout.

### Part B: Phenotypic Analysis by Immunofluorescence

This method visually confirms the absence of Gb3 (CD77) on the cell surface.

- Cell Plating: Plate cells from each genotypically confirmed knockout clone and WT cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.
- Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
- Permeabilization & Blocking: Wash three times with PBS. Permeabilize and block non-specific binding by incubating with a blocking buffer (e.g., PBS with 5% BSA and 0.1% Triton X-100) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the cells with a primary antibody against Gb3/CD77 (e.g., a rat anti-mouse CD77 monoclonal antibody) diluted in blocking buffer overnight at

4°C.[4]

- Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rat IgG) for 1 hour at room temperature, protected from light.[3]
- Counterstaining and Mounting: Wash three times with PBS. Counterstain nuclei with DAPI for 5 minutes.[3] Mount the coverslips onto microscope slides using an anti-fade mounting medium.
- Imaging: Visualize the cells using a fluorescence microscope. WT cells should show distinct punctate or membrane staining, while successfully generated knockout clones should show a significant reduction or complete absence of the fluorescent signal.[3][4]

## Data Presentation

Quantitative analysis can be performed to confirm the degree of Gb3 deficiency. Mass spectrometry is the gold standard for absolute quantification.[3]

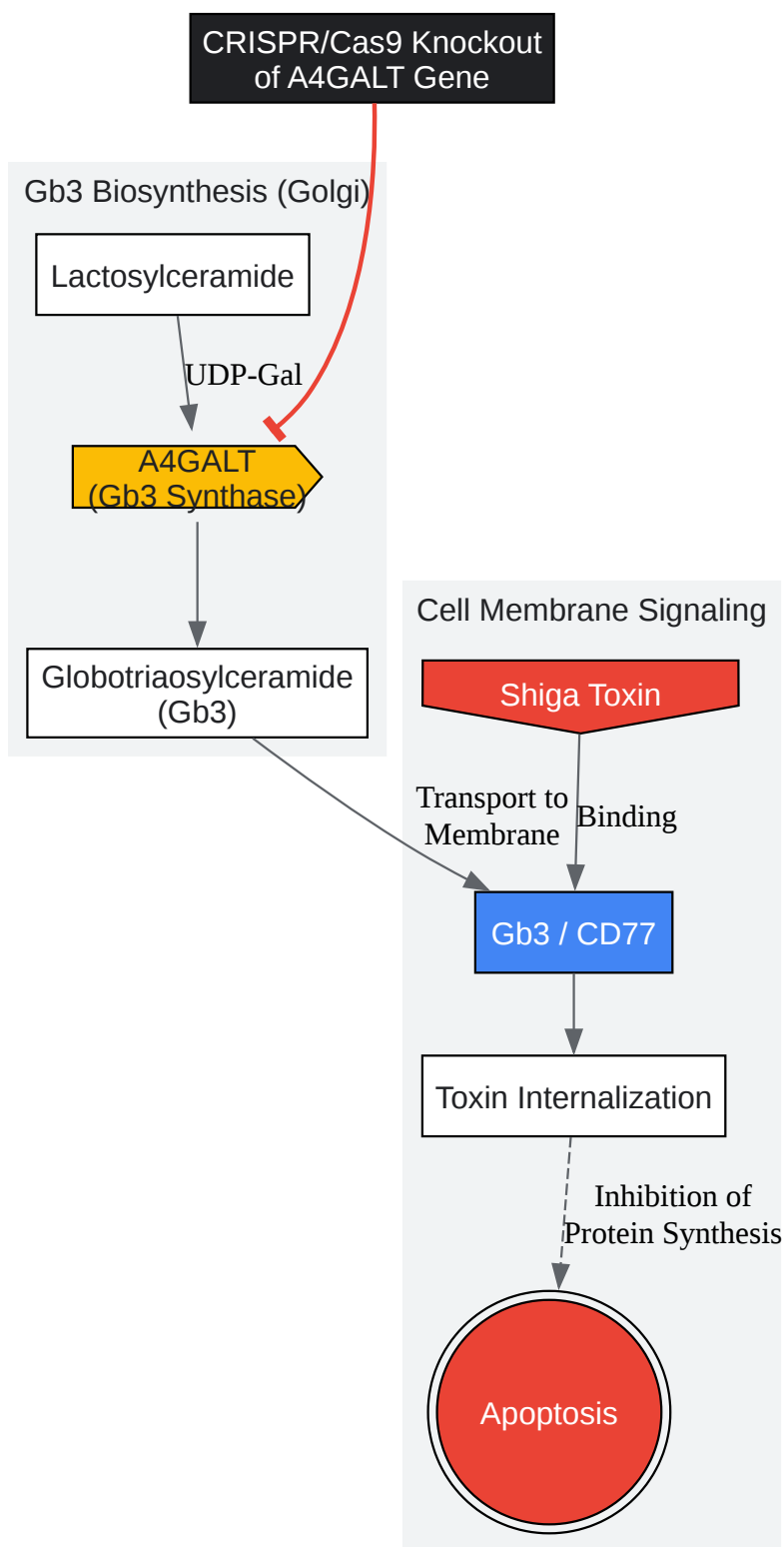
Table 1: Representative Quantitative Data for Gb3 Levels in WT vs. A4GALT KO Cells

Parameter	Wild-Type (HEK293)	A4GALT KO Clone (HEK293)	Method of Analysis
Gb3 Concentration	23.5 - 39.8 $\mu$ M	< 2.5 $\mu$ M	Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[21]
Relative Gb3 Expression	100%	< 5%	Flow Cytometry (MFI)
A4GALT mRNA Expression	100%	< 10%	RT-qPCR
Genotype at Target Locus	Biallelic WT Sequence	Biallelic Indel Mutations	Sanger Sequencing

## Gb3 Biosynthesis and Signaling Pathway

Gb3 is synthesized in the Golgi apparatus from lactosylceramide by the A4GALT enzyme.<sup>[1]</sup> Once transported to the cell membrane, it can function as a receptor. For instance, it binds the B subunit of Shiga toxin, facilitating the toxin's internalization, which ultimately leads to apoptosis.<sup>[1]</sup> CRISPR/Cas9-mediated knockout of the A4GALT gene prevents this synthesis, rendering the cell resistant to Shiga toxin.





Simplified Gb3 Biosynthesis and Shiga Toxin Pathway

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Caption: Gb3 biosynthesis by A4GALT and its role in Shiga toxin-induced apoptosis.

## Conclusion

This application note provides a comprehensive framework for the successful generation and validation of Gb3 deficient cell lines using CRISPR/Cas9. By targeting the A4GALT gene, researchers can create robust in vitro models to investigate the roles of Gb3 in disease and normal physiology. These cell lines are invaluable assets for basic research, drug discovery, and the development of novel therapeutic strategies for conditions like Fabry disease and Shiga toxin-related illnesses.

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